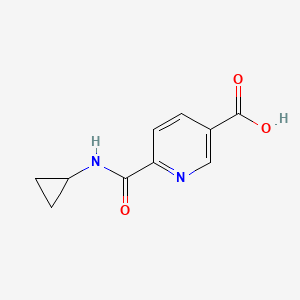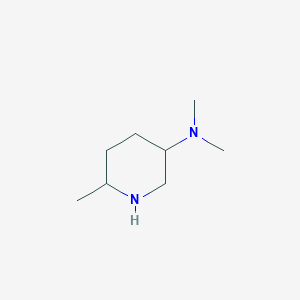
6,8-Dimethylisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6,8-Dimethylisoquinoline-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzonitrile and 2-bromoacetophenone.
Cyclization Reaction: The key step involves a cyclization reaction to form the isoquinoline ring. This is usually achieved through a Pictet-Spengler reaction, where the starting materials are treated with a Lewis acid catalyst under reflux conditions.
Chemical Reactions Analysis
6,8-Dimethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Scientific Research Applications
6,8-Dimethylisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,8-Dimethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the isoquinoline ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
6,8-Dimethylisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the nitrile and methyl groups, is less reactive and has different biological activities.
6-Methylisoquinoline: This compound has only one methyl group and exhibits different chemical reactivity and biological properties.
8-Methylisoquinoline: Similar to 6-Methylisoquinoline, but with the methyl group in a different position, leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6,8-dimethylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-5-9(2)12-10(6-8)3-4-14-11(12)7-13/h3-6H,1-2H3 |
InChI Key |
BGKNODYKSQSPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CN=C2C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



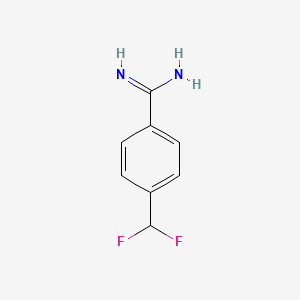
![2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15258348.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B15258355.png)
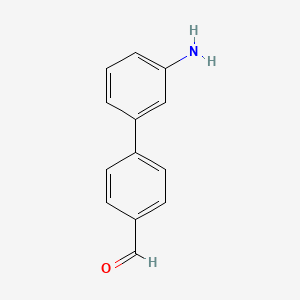
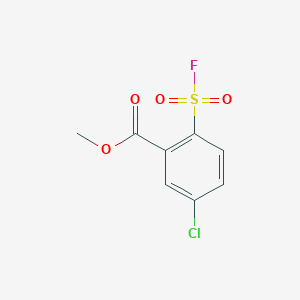
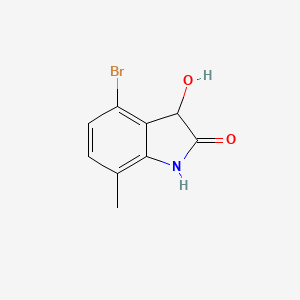
![2-Fluoro-6-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15258379.png)




